molecular formula C8H10N2 B2544114 N-cyclopropylpyridin-4-amine CAS No. 1036598-73-8

N-cyclopropylpyridin-4-amine

Cat. No.: B2544114
CAS No.: 1036598-73-8
M. Wt: 134.182
InChI Key: RADOGDWKQXHRKW-UHFFFAOYSA-N
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Description

N-cyclopropylpyridin-4-amine is an organic compound that belongs to the class of pyridine derivatives It features a cyclopropyl group attached to the nitrogen atom of the pyridine ring

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Safety and Hazards

The safety data sheet for “N-cyclopropylpyridin-4-amine” indicates that it has acute toxicity, both oral and dermal .

Future Directions

While specific future directions for “N-cyclopropylpyridin-4-amine” are not mentioned in the search results, pyridine compounds in general have been noted for their therapeutic properties and are a hot topic in pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropylpyridin-4-amine typically involves the cyclopropylation of pyridin-4-amine. One common method is the reaction of pyridin-4-amine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include recrystallization or chromatographic techniques to obtain the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of N-cyclopropylpyridin-4-one.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the corresponding amine.

    Substitution: The compound can participate in substitution reactions, where the cyclopropyl group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various alkyl halides, nucleophiles.

Major Products Formed:

    Oxidation: N-cyclopropylpyridin-4-one.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Mechanism of Action

N-cyclopropylpyridin-4-amine can be compared with other pyridine derivatives such as N-methylpyridin-4-amine and N-ethylpyridin-4-amine. While all these compounds share the pyridine core, the presence of different substituents (cyclopropyl, methyl, ethyl) imparts unique chemical and physical properties. This compound is unique due to the strained cyclopropyl ring, which can influence its reactivity and interaction with biological targets.

Comparison with Similar Compounds

  • N-methylpyridin-4-amine
  • N-ethylpyridin-4-amine
  • N-propylpyridin-4-amine

Properties

IUPAC Name

N-cyclopropylpyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-2-7(1)10-8-3-5-9-6-4-8/h3-7H,1-2H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADOGDWKQXHRKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1036598-73-8
Record name N-cyclopropylpyridin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a magnetically stirred, 25° C. solution of 2.3 g (0.006 mol) of product of Step A and 0.71 g (0.007 mol) of triethylamine in 40 ml of DMF was added dropwise 0.38 g (0.007 mol) of cyclopropylamine. After 18 hours the reaction mixture was poured into H2O and extracted with diethyl ether. The ether phase was washed with H2O, and dried (MgSO4). The dry ether phase was concentrated in vacuo to 1.95 g of a brown solid. The crude was recrystallized from hexane/EtOAc affording 1.2 g (50%) of product as a beige solid; mp 111`-112° C.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
0.71 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.38 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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